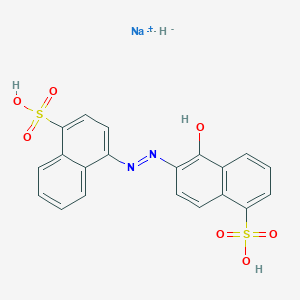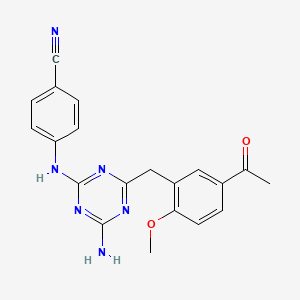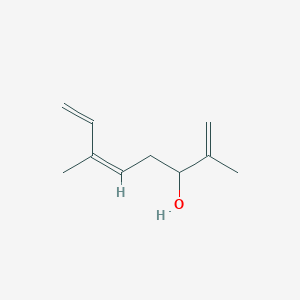
(Z)-Ocimenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ocimenol est un alcool monoterpénoïde naturel que l'on trouve dans diverses huiles essentielles. Il est connu pour son agréable arôme floral et est couramment utilisé dans les industries des parfums et des arômes. Le composé a la formule moléculaire C10H18O et se présente sous la forme d'un liquide incolore à température ambiante.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : (Z)-Ocimenol peut être synthétisé par plusieurs méthodes, notamment :
Isomérisation du linalol : Une méthode courante consiste à isomériser le linalol en milieu acide pour produire du this compound.
Hydratation du myrcène : Une autre méthode consiste à hydrater le myrcène en présence d'un catalyseur acide pour obtenir du this compound.
Méthodes de production industrielle : La production industrielle du this compound implique généralement l'extraction d'huiles essentielles de plantes telles que le basilic, la menthe et d'autres herbes aromatiques. Les huiles essentielles sont ensuite soumises à une distillation fractionnée pour isoler le this compound.
Analyse Des Réactions Chimiques
Types de réactions : (Z)-Ocimenol subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former de l'ocimenone en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction du this compound peut produire de l'ocimène en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : this compound peut subir des réactions de substitution avec les halogènes pour former des dérivés halogénés.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium.
Substitution : Halogènes (chlore, brome).
Principaux produits formés :
Oxydation : Ocimenone.
Réduction : Ocimène.
Substitution : Dérivés halogénés de l'ocimenol.
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans les industries des parfums et des arômes en raison de son agréable arôme.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies. On pense qu'il exerce ses effets par :
Activité antimicrobienne : Perturbation de l'intégrité de la membrane cellulaire des micro-organismes, conduisant à la lyse cellulaire.
Activité anti-inflammatoire : Inhibition de la production de cytokines et de médiateurs pro-inflammatoires.
Activité analgésique : Modulation des récepteurs et des voies de la douleur pour réduire la perception de la douleur.
Applications De Recherche Scientifique
(Z)-Ocimenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (Z)-Ocimenol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Analgesic Activity: Modulating pain receptors and pathways to reduce pain perception.
Comparaison Avec Des Composés Similaires
(Z)-Ocimenol est similaire à d'autres alcools monoterpénoïdes tels que le linalol, le géraniol et le citronellol. Il est unique en raison de sa forme isomérique spécifique et de son profil aromatique distinct.
Composés similaires :
Linalol : Un autre alcool monoterpénoïde avec un arôme floral, couramment trouvé dans la lavande et la coriandre.
Géraniol : Un alcool monoterpénoïde avec un parfum de rose, présent dans les huiles de géranium et de citronnelle.
Citronellol : Un alcool monoterpénoïde avec un arôme d'agrumes, présent dans les huiles de citronnelle et de rose.
Propriétés
Numéro CAS |
39900-51-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(5Z)-2,6-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6- |
Clé InChI |
TYDDWHVJHGIJCW-TWGQIWQCSA-N |
SMILES isomérique |
CC(=C)C(C/C=C(/C)\C=C)O |
SMILES canonique |
CC(=C)C(CC=C(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


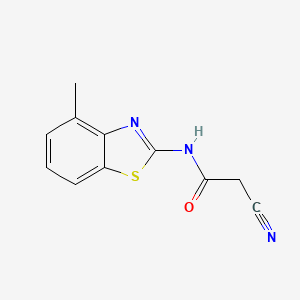

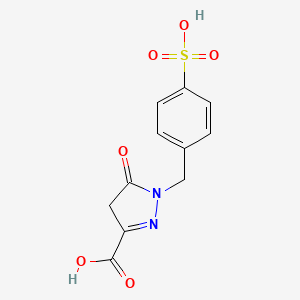
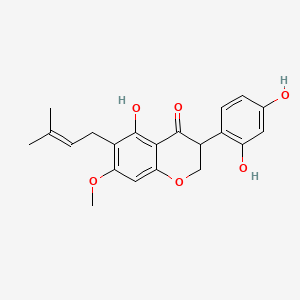
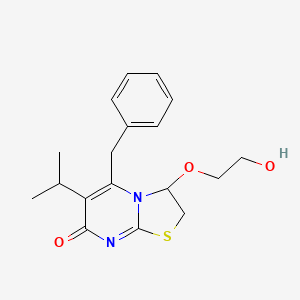

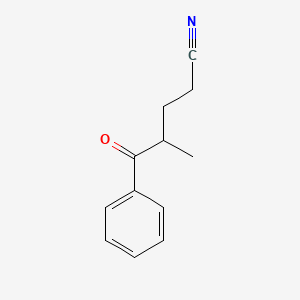
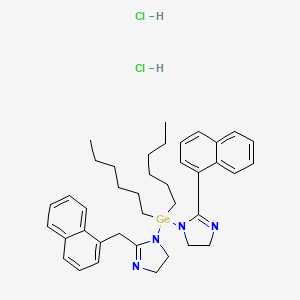

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


